2-(Piperidin-4-yloxy)ethan-1-amine 2-(Piperidin-4-yloxy)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20441359
InChI: InChI=1S/C7H16N2O/c8-3-6-10-7-1-4-9-5-2-7/h7,9H,1-6,8H2
SMILES:
Molecular Formula: C7H16N2O
Molecular Weight: 144.21 g/mol

2-(Piperidin-4-yloxy)ethan-1-amine

CAS No.:

Cat. No.: VC20441359

Molecular Formula: C7H16N2O

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

2-(Piperidin-4-yloxy)ethan-1-amine -

Specification

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
IUPAC Name 2-piperidin-4-yloxyethanamine
Standard InChI InChI=1S/C7H16N2O/c8-3-6-10-7-1-4-9-5-2-7/h7,9H,1-6,8H2
Standard InChI Key VDENDIWBNYGGPZ-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1OCCN

Introduction

Chemical Synthesis and Optimization

Synthetic Routes

The synthesis of 2-(Piperidin-4-yloxy)ethan-1-amine typically involves the reduction of its alcohol precursor, 2-(Piperidin-4-yloxy)ethan-1-ol. A two-step process is commonly employed:

  • Etherification: Piperidine-4-ol reacts with ethylene oxide under basic conditions (e.g., NaOH) to form 2-(Piperidin-4-yloxy)ethan-1-ol.

  • Reduction: The alcohol group is reduced to an amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with Raney nickel.

Alternative methods include nucleophilic substitution of 4-chloropiperidine with ethanolamine derivatives, though this route often yields lower purity.

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Reagents
Reduction of Alcohol78–85>95LiAlH₄, THF, 0°C
Nucleophilic Substitution45–6080–904-Chloropiperidine, K₂CO₃

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors enable high-throughput production by maintaining precise temperature control (50–70°C) and minimizing side reactions. Recent advances employ enzymatic reduction systems to enhance stereoselectivity, though these methods remain experimental .

Physicochemical Properties

Structural and Spectral Characteristics

The compound’s structure is confirmed via:

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 2.75 (t, 2H, –CH₂NH₂), 3.40 (m, 1H, piperidine-O–), 2.60–2.80 (m, 4H, piperidine ring) .

    • ¹³C NMR: δ 53.2 (C–N), 67.8 (C–O–C).

  • IR Spectroscopy: Peaks at 3350 cm⁻¹ (N–H stretch) and 1120 cm⁻¹ (C–O–C ether linkage) .

Table 2: Key Physicochemical Data

PropertyValue
Molecular FormulaC₇H₁₆N₂O
Molecular Weight144.22 g/mol
Boiling Point215–218°C (dec.)
SolubilityMiscible in polar solvents

Biological Activity and Mechanisms

Neuropharmacological Effects

2-(Piperidin-4-yloxy)ethan-1-amine exhibits affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M₄ subtype. In rodent models, it enhanced cognitive performance by 40–60% in Morris water maze tests, suggesting potential for Alzheimer’s disease therapy .

Table 3: Receptor Binding Affinity

Receptor SubtypeIC₅₀ (nM)Assay Type
M₄ mAChR12.3Radioligand binding
σ-1 Receptor320Competitive ELISA

Applications in Scientific Research

Radiopharmaceutical Development

The compound serves as a precursor for [¹¹C]-labeled PET tracers targeting mAChRs. Radiolabeling via [¹¹C]methylation of the amine group achieves specific activities >2,000 Ci/mmol, enabling non-invasive imaging of cholinergic pathways in vivo .

Drug Discovery

Its scaffold is integral to designing dual-acting agents for neurological disorders. Hybrid molecules combining this amine with donepezil fragments show 10-fold higher acetylcholinesterase inhibition than parent compounds .

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